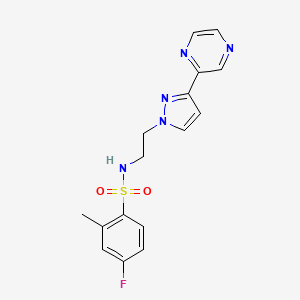![molecular formula C12H9NO6 B2605545 1-[(1,3-Benzodioxol-5-ylcarbonyl)oxy]pyrrolidine-2,5-dione CAS No. 102132-54-7](/img/structure/B2605545.png)
1-[(1,3-Benzodioxol-5-ylcarbonyl)oxy]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1,3-Benzodioxol-5-ylcarbonyl)oxy]pyrrolidine-2,5-dione is a chemical compound with the molecular formula C12H9NO6 It is known for its unique structure, which includes a benzodioxole moiety and a pyrrolidine-2,5-dione core
Méthodes De Préparation
The synthesis of 1-[(1,3-Benzodioxol-5-ylcarbonyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of 1,3-benzodioxole-5-carbonyl chloride with pyrrolidine-2,5-dione in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
1-[(1,3-Benzodioxol-5-ylcarbonyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1-[(1,3-Benzodioxol-5-ylcarbonyl)oxy]pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound has been studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[(1,3-Benzodioxol-5-ylcarbonyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, in anticancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The benzodioxole moiety is believed to play a crucial role in its biological activity by interacting with cellular proteins and enzymes .
Comparaison Avec Des Composés Similaires
1-[(1,3-Benzodioxol-5-ylcarbonyl)oxy]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1,3-Benzodioxole-5-carboxylic acid: This compound shares the benzodioxole moiety but lacks the pyrrolidine-2,5-dione core, resulting in different chemical and biological properties.
Pyrrolidine-2,5-dione:
1-(1,3-Benzodioxol-5-yl)-2,5-pyrrolidinedione: This compound is structurally similar but may have different substituents on the pyrrolidine ring, leading to variations in its properties and applications.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c14-10-3-4-11(15)13(10)19-12(16)7-1-2-8-9(5-7)18-6-17-8/h1-2,5H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBZRXMGUFEPGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
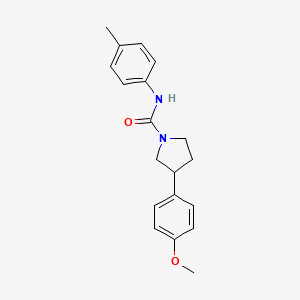
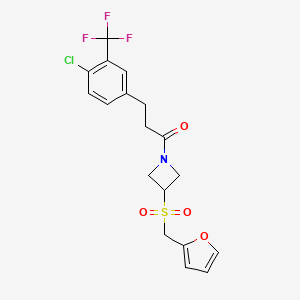
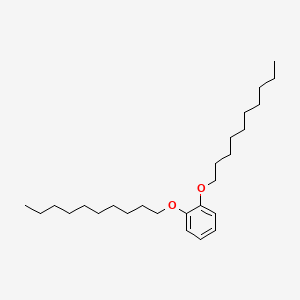
![8-(3-chlorobenzoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2605469.png)
![N-[2-(morpholin-4-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2605472.png)
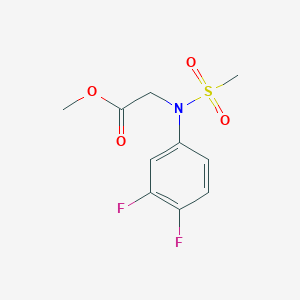
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2605475.png)
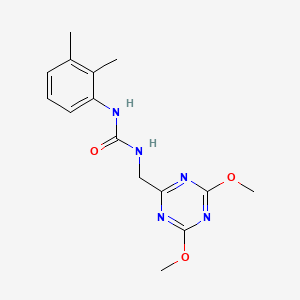
![7-Chlorothieno[2,3-D]pyridazine](/img/structure/B2605478.png)
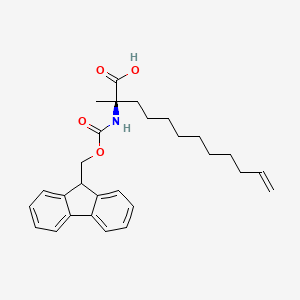
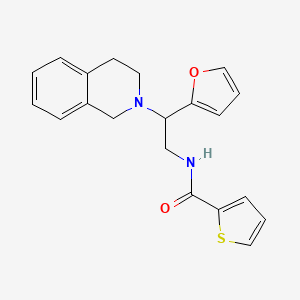
![N,N-diethyl-4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2605481.png)
![3-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2605483.png)
